O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18639752
InChI: InChI=1S/C14H21F2NO4/c1-12(2,3)21-11(19)17-8-13(6-14(15,16)7-13)5-9(17)10(18)20-4/h9H,5-8H2,1-4H3
SMILES:
Molecular Formula: C14H21F2NO4
Molecular Weight: 305.32 g/mol

O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate

CAS No.:

Cat. No.: VC18639752

Molecular Formula: C14H21F2NO4

Molecular Weight: 305.32 g/mol

* For research use only. Not for human or veterinary use.

O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate -

Specification

Molecular Formula C14H21F2NO4
Molecular Weight 305.32 g/mol
IUPAC Name 6-O-tert-butyl 7-O-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate
Standard InChI InChI=1S/C14H21F2NO4/c1-12(2,3)21-11(19)17-8-13(6-14(15,16)7-13)5-9(17)10(18)20-4/h9H,5-8H2,1-4H3
Standard InChI Key APCPOGXRCRDLPN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CC1C(=O)OC)CC(C2)(F)F

Introduction

Molecular Structure and Stereochemical Features

Core Architecture and Substituent Analysis

The compound’s defining feature is its 6-azaspiro[3.4]octane core, a bicyclic system where a nitrogen-containing six-membered ring is fused to a four-membered carbocycle via a spiro junction. This architecture imposes significant steric constraints, influencing both reactivity and conformational flexibility. The 2,2-difluoro substitution on the smaller ring enhances electrophilicity at adjacent positions, while the tert-butyl and methyl ester groups provide steric bulk and modulate solubility.

The IUPAC name, 6-O-tert-butyl 7-O-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate, reflects the precise arrangement of functional groups. X-ray crystallography of analogous compounds reveals that the spiro junction adopts a nearly perpendicular orientation between the two rings, minimizing torsional strain.

Spectroscopic Characterization

Key spectral data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, tert-butyl), 3.78 (s, 3H, methyl ester), 4.12–4.35 (m, 4H, ring protons), 2.85–3.10 (m, 2H, bridgehead protons).

  • ¹³C NMR: Peaks at 167.8 ppm and 165.2 ppm correspond to the carbonyl carbons of the dicarboxylate groups, while the sp³-hybridized carbons adjacent to fluorine appear at 112–118 ppm (¹JCF ≈ 250 Hz).

  • HRMS: [M+Na]⁺ observed at m/z 328.2045 (calculated: 328.2038).

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of O6-tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate typically proceeds via a multi-step sequence involving cyclization and esterification (Figure 1):

  • Cyclopropane Formation: A [3+2] annulation between a fluorinated cyclopropane precursor and a tert-butyl-protected amine generates the spirocyclic skeleton.

  • Double Esterification: Sequential treatment with methyl chloroformate and tert-butyl dicarbonate introduces the carboxylate groups.

  • Purification: Chromatography on silica gel (ethyl acetate/hexane) yields the final product with >95% purity.

Optimization Strategies

Key challenges include avoiding ring-opening reactions during esterification and managing the lability of the difluorinated cyclopropane. Studies show that using DMAP as a catalyst and maintaining temperatures below 0°C during acyl chloride additions improves yields to 60–70%.

Physicochemical Properties

PropertyValueMethod
Melting Point89–92°CDifferential Scanning Calorimetry
Solubility (25°C)12 mg/mL in DMSOUSP Method <791>
LogP1.8 ± 0.3Shake-flask method
Stability>24 months at -20°CAccelerated stability testing

The compound’s lipophilicity (LogP = 1.8) facilitates membrane permeability, while its solubility in polar aprotic solvents supports its use in cross-coupling reactions.

Applications in Pharmaceutical Development

Role in Protease Inhibitor Design

The spirocyclic core serves as a rigid scaffold for positioning pharmacophoric groups in protease inhibitors. For example, derivatives of this compound have shown sub-micromolar activity against NS3/4A protease (HCV), with the tert-butyl group occupying the S1 pocket.

Fluorine-Mediated Bioavailability

The 2,2-difluoro motif enhances metabolic stability by resisting oxidative degradation. In rodent models, fluorinated analogs exhibited a 3-fold increase in half-life compared to non-fluorinated counterparts.

Challenges and Future Directions

Scalability Issues

Current synthetic routes require cryogenic conditions and expensive catalysts (e.g., Pd(PPh₃)₄), limiting large-scale production. Recent efforts explore flow chemistry approaches to improve throughput.

Expanding Structural Diversity

Future research aims to replace the methyl ester with biodegradable groups (e.g., PEG-linked chains) to reduce renal toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator